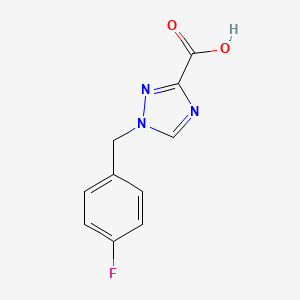

1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid

Description

Historical Context and Development

The discovery of triazole derivatives has been pivotal in advancing heterocyclic chemistry, with 1,2,4-triazoles emerging as a critical scaffold due to their structural versatility and pharmacological potential. The compound 1-(4-fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1780152-09-1) represents a modern innovation in this field, synthesized through methodologies refined in the early 21st century. Its development aligns with the broader exploration of fluorinated triazoles, which gained momentum in the 2010s as researchers sought to optimize electronic and steric properties for enhanced bioactivity. The incorporation of a fluorobenzyl group and carboxylic acid substituent reflects strategic modifications aimed at improving solubility and molecular interactions, key considerations in drug design.

Classification within Triazole Chemistry

This compound belongs to the 1,2,4-triazole subclass, distinguished by nitrogen atoms at positions 1, 2, and 4 of the five-membered aromatic ring. Its structure features two critical substituents:

- A 4-fluorobenzyl group at the 1-position, introducing electron-withdrawing effects and lipophilicity.

- A carboxylic acid moiety at the 3-position, enabling hydrogen bonding and further functionalization.

Such substitutions position it within the broader category of N-alkylated 1,2,4-triazole carboxylic acids, a class noted for its utility in medicinal and materials chemistry.

Nomenclature and Structural Identification

The systematic IUPAC name, 1-(4-fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid , delineates its structure unambiguously:

- 1H-1,2,4-triazole : The parent heterocycle.

- 4-fluorobenzyl : A benzyl group with fluorine at the para position, attached to the triazole’s 1-nitrogen.

- Carboxylic acid : Located at the 3-position of the triazole ring.

Structural Data Table

The crystal structure remains unreported, but computational models predict planarity in the triazole ring and rotational flexibility in the benzyl group.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the intersection of fluorine chemistry and heterocyclic design , two domains critical to modern pharmaceutical development. The fluorine atom enhances metabolic stability and membrane permeability, while the carboxylic acid group serves as a handle for synthesizing amides, esters, or metal complexes. Its applications span:

- Medicinal Chemistry : As a precursor for protease inhibitors or antimicrobial agents, leveraging the triazole’s ability to engage in hydrogen bonding and π-π stacking.

- Materials Science : Potential use in coordination polymers, where the carboxylic acid can act as a ligand for metal ions.

Comparative Analysis of Triazole Derivatives

| Compound | Substituents | Key Applications |

|---|---|---|

| 1,2,4-Triazole | Unsubstituted | Corrosion inhibition |

| Fluconazole | Bis-triazole, fluorophenyl | Antifungal therapy |

| This compound | 4-Fluorobenzyl, carboxylic acid | Drug intermediate |

The structural adaptability of 1,2,4-triazoles underscores their centrality in synthetic chemistry, with this derivative offering a template for further innovation.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-8-3-1-7(2-4-8)5-14-6-12-9(13-14)10(15)16/h1-4,6H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOXZHZWWUBZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC(=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 1780152-09-1) is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial properties and other relevant pharmacological effects.

- Molecular Formula: C10H8FN3O2

- Molecular Weight: 221.19 g/mol

- CAS Number: 1780152-09-1

-

Structural Formula:

Synthesis and Characterization

The synthesis of 1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under basic conditions. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .

Antimicrobial Activity

The antimicrobial activity of 1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid has been evaluated against various bacterial and fungal strains. The following table summarizes its activity:

The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Its structural features, particularly the presence of the triazole ring and fluorobenzyl group, are believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Anti-inflammatory Activity

Recent studies have suggested that compounds containing the triazole moiety may possess anti-inflammatory properties. While specific data on 1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is limited, related compounds in the triazole class have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .

Case Studies

A study conducted on a series of triazole derivatives found that modifications in the aromatic substituents significantly affected their biological activity. For instance, compounds with electron-withdrawing groups like fluorine demonstrated enhanced potency against various microbial strains compared to their non-substituted counterparts .

Another investigation highlighted that the incorporation of specific functional groups could lead to improved lipophilicity and membrane penetration, thus enhancing antimicrobial efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Research has indicated that derivatives of 1,2,4-triazole compounds exhibit significant antibacterial properties. Specifically, studies have shown that compounds with a benzyl group in the 4-position of the triazole core demonstrate strong inhibition against Gram-positive bacteria. For instance, a study highlighted that certain triazole derivatives had minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ciprofloxacin and levofloxacin .

Antifungal Properties

The antifungal activity of triazole derivatives is well-documented. Triazoles are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes them effective against various fungal pathogens, including those resistant to other classes of antifungals. The specific application of 1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid in antifungal drug development remains an area for further exploration.

Agricultural Applications

Pesticide Development

The triazole ring structure is prevalent in agricultural chemistry, particularly in the development of fungicides. Compounds similar to 1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid have been evaluated for their efficacy against crop pathogens. Research has demonstrated that introducing fluorine atoms can enhance the biological activity and stability of these compounds in agricultural formulations .

Material Science Applications

Polymer Chemistry

In material science, triazole derivatives are being investigated for their potential use in synthesizing novel polymers with enhanced properties. The incorporation of 1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid into polymer matrices could lead to materials with improved thermal stability and mechanical strength due to the rigid triazole structure.

Case Studies

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

1-((5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic Acid

- Structure : Contains a 1,3,4-oxadiazole ring linked via a methyl group to the triazole core.

- Synthesis : Derived from 1,2,4-triazole-3-carboxylic acid through hydrazide intermediates and CO₂ incorporation .

- Activity : Exhibits antibacterial properties against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) .

1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid

- Structure : Benzyl substituent at N1 instead of 4-fluorobenzyl.

- Properties: Lacks fluorine, reducing electronegativity and lipophilicity (logP estimated ~1.5 vs. ~2.0 for fluorobenzyl analog). No biological data reported .

- Significance : Highlights the role of fluorine in modulating pharmacokinetic profiles.

Ethyl 1-(4-Bromophenyl)-1H-1,2,4-triazole-3-carboxylate

- Structure : Bromophenyl substituent and ester group (vs. carboxylic acid).

- Properties : Bromine increases molecular weight (296.12 g/mol) and lipophilicity (predicted logP ~2.5). Esterification may reduce solubility but enhance membrane permeability .

- Comparison : The carboxylic acid in the target compound offers hydrogen-bonding capability, critical for enzyme inhibition (e.g., COX-2) .

5-Phenyl-1-(3-Pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives

- Structure : Pyridyl substituent at N1 and phenyl at C5.

- Activity : Demonstrated COX-2 inhibition (IC₅₀: 0.8–5.2 µM) via pharmacophore modeling and docking studies .

- Comparison : The fluorobenzyl group in the target compound may offer improved selectivity for specific isoforms of cyclooxygenase due to fluorine’s electronic effects.

Key Structural and Functional Insights

- Fluorine vs. Bromine : Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to bromine’s bulkier halogen effect .

- Carboxylic Acid vs. Ester : The free acid enables ionic interactions with target enzymes (e.g., COX-2 active sites), while esters serve as prodrugs with delayed hydrolysis .

- Heterocyclic Modifications : Oxadiazole and pyridyl groups introduce distinct electronic and steric effects, influencing binding affinity and selectivity .

Preparation Methods

Alkylation of 1H-1,2,4-triazole-3-carboxylic acid or its esters

The 1H-1,2,4-triazole-3-carboxylic acid or its methyl ester can be subjected to N-alkylation with 4-fluorobenzyl bromide or chloride under basic conditions (e.g., potassium carbonate in DMF).

This reaction selectively alkylates the N-1 position of the triazole ring, yielding the N-(4-fluorobenzyl) substituted triazole carboxylic acid or ester.

Subsequent hydrolysis of the ester (if starting from methyl ester) under acidic or basic conditions affords the free carboxylic acid.

Alternative approach: Synthesis via 1,2,4-triazole ring formation from substituted precursors

Starting from 4-fluorobenzyl hydrazine derivatives, condensation with appropriate carboxylic acid derivatives or equivalents (e.g., ethyl oxalyl chloride) can afford intermediates that cyclize to the triazole ring bearing the 4-fluorobenzyl substituent.

This approach integrates the substituent during ring construction rather than post-cyclization alkylation.

Comparative Table of Preparation Methods

Reaction Conditions and Optimization

Alkylation Conditions: Typically, the N-alkylation of triazole esters is performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate or sodium hydride as the base at temperatures ranging from room temperature to 60 °C.

Ester Hydrolysis: Hydrolysis of methyl esters to carboxylic acids is commonly done using aqueous sodium hydroxide or hydrochloric acid under reflux, followed by acidification to precipitate the acid.

Purification: Purification methods include recrystallization from ethanol/water mixtures or chromatographic techniques (e.g., silica gel column chromatography).

Research Findings and Analytical Data

The synthetic intermediates and final products are typically characterized by:

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the triazole ring formation and substitution pattern.

Mass Spectrometry (MS): Confirms molecular weight consistent with 1-(4-fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid.

Infrared Spectroscopy (IR): Shows characteristic carboxylic acid O-H stretching (~2500-3300 cm^-1) and triazole ring vibrations.

Yields for alkylation reactions typically range from 70-90% under optimized conditions.

Q & A

Basic: What are the common synthetic routes for preparing 1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid?

Methodological Answer:

The synthesis typically begins with functionalizing 1,2,4-triazole-3-carboxylic acid derivatives. Key steps include:

- Hydrazide intermediates : Reacting the triazole core with hydrazine hydrate to form hydrazide derivatives, followed by cyclization with carbon dioxide under reflux to introduce the oxadiazole moiety .

- Substitution reactions : Alkylation of the triazole nitrogen using 4-fluorobenzyl halides (e.g., 4-fluorobenzyl chloride) in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Esterification and hydrolysis : Protecting the carboxylic acid group as a methyl ester during synthesis (using methanol/H⁺), followed by alkaline hydrolysis to regenerate the carboxylic acid .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the fluorobenzyl group (e.g., aromatic protons at δ 7.1–7.4 ppm, splitting patterns due to fluorine coupling) and triazole protons (δ 8.5–9.0 ppm). Carboxylic acid protons appear broad at δ 12–14 ppm .

- HPLC-MS : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) to assess purity (>98%) and confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 262.2) .

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and triazole C=N stretches (~1500–1600 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

- Nitrogen atmosphere : Prevents oxidation of intermediates during alkylation or cyclization steps .

- Temperature control : Maintain reflux at 80–100°C for hydrazide cyclization to minimize side products .

- Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures to isolate pure crystals .

Basic: What biological activities have been reported for fluorobenzyl-substituted triazole derivatives?

Methodological Answer:

- Antibacterial activity : Derivatives with fluorobenzyl groups exhibit MIC values of 8–32 µg/mL against E. coli and S. aureus, likely due to membrane disruption via carboxylic acid interactions .

- Cytotoxicity : Analogous triazole-carboxylic acids show IC₅₀ values <10 µM against cancer cell lines (e.g., HepG2, MCF-7), suggesting potential for structure-activity relationship (SAR) studies .

Advanced: How does the position of fluorine substitution (para vs. meta) affect biological activity?

Methodological Answer:

- Para-fluorine : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding (e.g., enzyme inhibition) .

- Meta-fluorine : May reduce steric hindrance, altering binding kinetics. Comparative studies show para-substituted derivatives exhibit 2–3x higher antibacterial potency than meta analogs .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335). Store in airtight containers away from oxidizers .

- First aid : For eye contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

Advanced: What analytical methods are recommended for quantifying impurities in bulk samples?

Methodological Answer:

- HPLC-DAD : Detect impurities like unreacted 4-fluorobenzyl halides or hydrazide intermediates using gradient elution (LOD: 0.05%) .

- NMR spiking : Add authentic standards (e.g., 1H-1,2,4-triazole-3-carboxamide) to identify low-abundance impurities .

Advanced: How can contradictory data on bioactivity between similar triazole derivatives be resolved?

Methodological Answer:

- Control experiments : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate substituent effects .

- Computational modeling : Use molecular docking to compare binding affinities of para-fluorobenzyl vs. chlorobenzyl analogs to bacterial targets (e.g., dihydrofolate reductase) .

Basic: What are the key challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Solvent selection : Use mixed solvents (e.g., DMSO/water) to overcome low solubility. Slow evaporation at 4°C promotes crystal growth .

- Polymorphism : Screen multiple crystallization conditions (e.g., pH 5–7 buffers) to isolate stable polymorphs .

Advanced: How can coordination chemistry approaches enhance its application in drug delivery?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.